molecular formula C16H17NO3S B6370724 4'-(Pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-4-ol CAS No. 1261951-68-1

4'-(Pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-4-ol

Cat. No.: B6370724
CAS No.: 1261951-68-1
M. Wt: 303.4 g/mol
InChI Key: XUKGBXJRCUXASQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4’-(Pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-4-ol is a chemical compound characterized by the presence of a pyrrolidine ring attached to a sulfonyl group, which is further connected to a biphenyl structure with a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-(Pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-4-ol typically involves the following steps:

    Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a boronic acid and a halogenated benzene derivative.

    Introduction of the Hydroxyl Group: The hydroxyl group can be introduced via a hydroxylation reaction, often using reagents such as hydrogen peroxide or osmium tetroxide.

    Attachment of the Sulfonyl Group: The sulfonyl group is introduced through a sulfonation reaction, typically using sulfonyl chlorides in the presence of a base such as pyridine.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed through a cyclization reaction, often involving the reaction of an amine with a suitable electrophile.

Industrial Production Methods

Industrial production of 4’-(Pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-4-ol may involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Catalysts and automated systems are often employed to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, forming ketones or carboxylic acids.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.

    Substitution: The biphenyl core allows for various substitution reactions, including electrophilic aromatic substitution, where substituents can be introduced at specific positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly employed under controlled conditions.

Major Products

    Oxidation: Products may include biphenyl ketones or carboxylic acids.

    Reduction: Sulfides or thiols can be formed.

    Substitution: Various substituted biphenyl derivatives, depending on the reagents used.

Scientific Research Applications

4’-(Pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-4-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential as a bioactive compound, possibly interacting with specific proteins or enzymes.

    Medicine: Explored for its therapeutic potential, including as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the production of specialty chemicals and advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4’-(Pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-4-ol involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting or modulating their activity. The biphenyl core provides structural rigidity, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4’-(Pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-4-methanol: Similar structure but with a methanol group instead of a hydroxyl group.

    4’-(Morpholin-1-ylsulfonyl)-[1,1’-biphenyl]-4-ol: Contains a morpholine ring instead of a pyrrolidine ring.

    4’-(Piperidin-1-ylsulfonyl)-[1,1’-biphenyl]-4-ol: Features a piperidine ring in place of the pyrrolidine ring.

Uniqueness

4’-(Pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-4-ol is unique due to the specific combination of the pyrrolidine ring and the sulfonyl group, which imparts distinct chemical and biological properties. The presence of the hydroxyl group further enhances its reactivity and potential for forming hydrogen bonds, making it a versatile compound in various applications.

Properties

IUPAC Name

4-(4-pyrrolidin-1-ylsulfonylphenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3S/c18-15-7-3-13(4-8-15)14-5-9-16(10-6-14)21(19,20)17-11-1-2-12-17/h3-10,18H,1-2,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUKGBXJRCUXASQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40683654
Record name 4'-(Pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40683654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261951-68-1
Record name 4'-(Pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40683654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.